Product packaging for 2-Amino-4-hydroxycyclopenta[d]pyrimidine(Cat. No.:)

2-Amino-4-hydroxycyclopenta[d]pyrimidine

Cat. No.: B8274219
M. Wt: 149.15 g/mol
InChI Key: YZPZXYDSZGKWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-hydroxycyclopenta[d]pyrimidine (CID 18921702) is a fused-ring pyrimidine derivative of significant interest in organic synthesis and medicinal chemistry research. This compound serves as a versatile precursor for the synthesis of a diverse range of biologically active structures. Scientific studies demonstrate its specific application in multi-component reactions to produce novel cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives . The pyrimidine moiety is a fundamental scaffold in nucleic acids and numerous therapeutic agents, making this amino-hydroxy derivative a valuable building block for developing new compounds in drug discovery campaigns . Its structure is particularly amenable to further functionalization via reactions with various electrophilic reagents, enabling the exploration of new chemical space for potential pharmacological activity . Researchers utilize this compound to create novel molecular architectures aimed at screening for various biological targets, leveraging the known importance of pyrimidine-based compounds in areas such as oncology, immunology, and anti-infective research . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B8274219 2-Amino-4-hydroxycyclopenta[d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-amino-1H-cyclopenta[d]pyrimidin-4-ol

InChI

InChI=1S/C7H7N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3,11H,(H3,8,9,10)

InChI Key

YZPZXYDSZGKWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(NC2=C1)N)O

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Hydroxycyclopenta D Pyrimidine and Analogous Fused Pyrimidines

Conventional Synthetic Approaches to 2-Aminopyrimidine (B69317) Core Structures

Traditional methods for synthesizing the 2-aminopyrimidine nucleus have long been established and remain widely utilized due to their reliability and the accessibility of starting materials. These strategies primarily involve the condensation of guanidine (B92328) and its derivatives with various carbon synthons.

Condensation Reactions with Guanidine and its Derivatives

The most prevalent and versatile method for constructing the 2-aminopyrimidine ring system is the cyclocondensation of guanidine with a three-carbon component. bu.edu.eg This approach leverages the nucleophilic character of the guanidino group to react with bifunctional electrophiles, leading to the formation of the heterocyclic ring.

The reaction of guanidine with β-dicarbonyl compounds or their synthetic equivalents is a fundamental and widely employed strategy for the synthesis of 2-aminopyrimidines. researchgate.net This method involves the condensation of the N-C-N fragment of guanidine with a C-C-C electrophilic fragment. The reaction typically proceeds by initial nucleophilic attack of a guanidine nitrogen atom on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine (B1678525) ring.

A variety of dicarbonyl compounds and their derivatives can be utilized in this synthesis, including β-diketones, β-ketoesters, and malonic esters. The choice of the three-carbon precursor directly influences the substitution pattern of the resulting pyrimidine ring. For instance, the condensation of guanidine with a β-ketoester will typically yield a 2-amino-4-hydroxypyrimidine derivative.

Starting MaterialsProductNotes
Guanidine + β-Diketone2-Amino-4,6-dialkyl/aryl-pyrimidineA straightforward method for symmetrical or unsymmetrical pyrimidines.
Guanidine + β-Ketoester2-Amino-4-hydroxy-6-alkyl/aryl-pyrimidineA common route to hydroxypyrimidines.
Guanidine + Malonic Ester2-Amino-4,6-dihydroxypyrimidine (Barbituric acid derivative)Leads to the formation of dihydroxypyrimidines.

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of 2-aminopyrimidine derivatives through their reaction with guanidine. semanticscholar.org In this reaction, the chalcone provides the three-carbon backbone required for the formation of the pyrimidine ring. The reaction is believed to proceed via a Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent oxidation or dehydration to yield the 2-aminopyrimidine. semanticscholar.org

The versatility of this method lies in the wide variety of substituted chalcones that can be readily prepared through Claisen-Schmidt condensation of an aldehyde and a ketone. This allows for the introduction of diverse substituents at the 4- and 6-positions of the pyrimidine ring.

ReactantsResulting Pyrimidine SubstituentsReference
Guanidine + Substituted ChalconeVariously substituted 4,6-diaryl-2-aminopyrimidines semanticscholar.org
Guanidine nitrate + AcylethynylpyrrolesPyrrole–aminopyrimidine ensembles nih.gov

Cyclization Strategies from Diverse Precursors

Beyond the classical guanidine condensations, various other cyclization strategies have been developed to access the 2-aminopyrimidine core. These methods often involve different starting materials and reaction mechanisms, offering alternative routes to functionalized pyrimidines. For instance, multicomponent reactions have gained attention for their efficiency in constructing complex molecules in a single step. researchgate.net One such approach involves a one-pot synthesis from ketones, arylacetylenes, and guanidine. researchgate.net

Another strategy involves the reaction of amidines with reagents like malononitrile dimer, which proceeds via an amination followed by cyclization to yield 6-aminopyrimidine compounds. mdpi.com The development of novel synthetic routes continues to expand the toolkit available for the synthesis of this important heterocyclic scaffold.

Advanced Synthetic Strategies for Functionalized and Fused Pyrimidines

To access more complex and specifically functionalized pyrimidine derivatives, including fused systems like 2-Amino-4-hydroxycyclopenta[d]pyrimidine, more advanced synthetic strategies are often required. These methods provide greater control over the substitution pattern and allow for the introduction of a wider range of functional groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine Intermediates

Nucleophilic aromatic substitution (SNAr) on pre-formed, halogenated pyrimidine rings is a powerful and widely used method for introducing a variety of substituents onto the pyrimidine core. This strategy is particularly useful for the synthesis of highly functionalized and fused pyrimidines. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack, making halogenated pyrimidines susceptible to displacement by a range of nucleophiles.

The synthesis often begins with a readily available halogenated pyrimidine, such as 2-amino-4,6-dichloropyrimidine. The chlorine atoms can be sequentially or selectively replaced by various nucleophiles, including amines, alkoxides, and thiolates. This stepwise approach allows for precise control over the final substitution pattern of the pyrimidine ring. For example, reacting 2-amino-4,6-dichloropyrimidine with different amines under controlled conditions can lead to the synthesis of a library of 2,4,6-trisubstituted pyrimidines. nih.gov This methodology is crucial for building complex structures and for the synthesis of fused pyrimidine systems where the pyrimidine ring is constructed first and then annulated with another ring. osi.lv

Halogenated PyrimidineNucleophileProduct
2-Amino-4,6-dichloropyrimidineSubstituted Amines2-Amino-4,6-bis(amino)pyrimidines
2,4-DichloropyrimidineAlkoxides2-Chloro-4-alkoxypyrimidine
2,4,6-TrichloropyrimidineThiolatesVariously substituted (thio)pyrimidines

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology is particularly advantageous in the synthesis of heterocyclic compounds, including fused pyrimidines. The application of microwave irradiation can significantly enhance the efficiency of reactions such as the Biginelli reaction and other multicomponent syntheses that form the pyrimidine core. nih.gov

For instance, the synthesis of 2-amino-4-arylpyrimidine derivatives has been successfully achieved using high-speed microwave methods. nih.gov In a similar vein, new series of fluorinated coumarin-pyrimidine hybrids have been synthesized through the cyclic-condensation of substituted chalconated coumarins with amidine hydrochlorides under microwave irradiation. mdpi.com These protocols demonstrate the versatility of microwave assistance in constructing complex pyrimidine-containing scaffolds. While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, the successful application to analogous structures strongly suggests its potential utility for this specific target molecule.

Key advantages of microwave-assisted protocols include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.govmdpi.com

Improved Yields: Microwave heating can lead to higher product yields by minimizing side reactions and decomposition. mdpi.com

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

The table below summarizes representative examples of microwave-assisted synthesis of pyrimidine derivatives.

ReactantsCatalyst/ConditionsProductReaction TimeYield (%)Reference
1,3-Diphenyl-1,3-propanedione, Aryl aldehyde, ThioureaGlacial acetic acid, HCl2-Thioxopyrimidine derivatives5 min75-80 nih.gov
Meldrum's acid, Aldehydes, Guanidine carbonateDMF, 120-130 °C2-Amino-5,6-dihydro-3H-pyrimidin-4-one20-25 min21-55 nih.gov
2-Amino acid-derived enaminesMicrowave Irradiation1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-onesN/A55-86 mdpi.com
2-Amino-4,6-dichloropyrimidine, Various aminesTriethylamine, Solvent-free2-Aminopyrimidine derivatives4-5.5 h80-85 nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govacs.org This approach is particularly valuable for building molecular diversity and complexity in a time- and resource-efficient manner. nih.gov The synthesis of pyrimidines and their fused analogs is well-suited to MCR strategies, such as the widely recognized Biginelli reaction. nih.gov

The Biginelli reaction, a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea, provides a classic route to dihydropyrimidinones, which can be further modified to create a variety of fused pyrimidine systems. nih.gov Modern variations of this reaction and other MCRs have been developed to access highly functionalized and unsymmetrically substituted pyrimidines with high regioselectivity. nih.gov For example, an iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from amidines and multiple alcohol components, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov

The key benefits of MCRs in synthesizing fused pyrimidines include:

Operational Simplicity: Combining multiple steps into a single operation simplifies experimental procedures and purification.

Atom Economy: MCRs often exhibit high atom economy, minimizing waste.

Diversity-Oriented Synthesis: The ability to vary multiple starting materials allows for the rapid generation of large libraries of compounds for screening purposes. nih.gov

The table below presents examples of multicomponent reactions used in the synthesis of pyrimidine-containing structures.

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct ClassYield (%)Reference
Aldehyde1,3-Dicarbonyl Cmpd(Thio)ureaAcid/Base catalyst3,4-Dihydropyrimidin-2(1H)-onesVaries nih.gov
AmidineAlcohol 1Alcohol 2 (or 3)PN5P-Ir-pincer complexHighly substituted pyrimidinesup to 93 nih.gov
4-Hydroxy coumarinsAldehydes2-Aminobenzothiazoles/UreaL-proline / WaterFused PyrimidinesExcellent acs.org
α-CyanoketoneAldehydeGuanidine saltNa2CO3 / THF2-Amino-4,6-diarylpyrimidine-5-carbonitriles45-89 nih.gov

Derivatization via Schiff Base and Beta-Lactam Formation

The 2-amino group on the pyrimidine ring serves as a versatile functional handle for further molecular elaboration. One common derivatization pathway involves the formation of Schiff bases (imines) through the condensation reaction with aldehydes or ketones. impactfactor.orgresearchgate.netnih.gov This reaction is typically catalyzed by a small amount of acid. researchgate.netresearchgate.net The resulting Schiff bases are themselves important compounds and can serve as intermediates for the synthesis of other heterocyclic systems. impactfactor.org

A significant application of pyrimidine-derived Schiff bases is in the synthesis of β-lactams (2-azetidinones). The Staudinger synthesis, the [2+2] cycloaddition of a ketene with an imine, is a classic method for constructing the four-membered β-lactam ring. impactfactor.org For example, a Schiff base prepared from a 2-aminopyrimidine derivative can react with chloroacetyl chloride in the presence of a base like triethylamine to yield the corresponding β-lactam. researchgate.net This derivatization introduces a new, often biologically significant, heterocyclic ring fused or appended to the pyrimidine core.

The general synthetic sequence is as follows:

Schiff Base Formation: Reaction of a 2-aminopyrimidine derivative with an aldehyde (e.g., benzaldehyde derivatives) in a suitable solvent like ethanol with a catalytic amount of glacial acetic acid. researchgate.netresearchgate.net

β-Lactam Formation: The purified Schiff base is then reacted with an acetyl chloride derivative (e.g., chloroacetyl chloride) and a base (e.g., triethylamine) in an inert solvent like dioxane to yield the β-lactam derivative. researchgate.net

This two-step process allows for the introduction of diverse substituents on both the pyrimidine scaffold and the newly formed β-lactam ring, enabling the creation of a wide array of complex molecules for further study.

Regioselectivity, Stereoselectivity, and Yield Optimization in Synthesis

Achieving control over regioselectivity and stereoselectivity is a paramount challenge in the synthesis of complex molecules like this compound.

Regioselectivity refers to the control of the orientation of bond formation, determining which of several possible positional isomers is formed. In the context of fused pyrimidines synthesized via MCRs, the choice of catalyst and reaction conditions can strongly influence the regiochemical outcome. nih.gov For instance, iridium-catalyzed multicomponent syntheses have been noted for their high regioselectivity in producing unsymmetrically decorated pyrimidines. nih.gov

Stereoselectivity involves controlling the spatial arrangement of atoms, leading to the preferential formation of one stereoisomer over others. For a molecule like this compound, which contains stereocenters in the cyclopentane (B165970) ring, controlling the relative and absolute stereochemistry is crucial. This can be achieved through various strategies, including the use of chiral catalysts or starting materials. rsc.orgrsc.org For example, quantum chemical studies have been used to investigate the mechanism and stereoselectivity of photochemical intramolecular [2+2] cycloaddition reactions catalyzed by chiral sensitizers, which provides a basis for designing stereoselective syntheses. rsc.org

Yield optimization is a continuous goal in synthetic chemistry. Several strategies discussed previously contribute directly to improving reaction yields:

Microwave-Assisted Synthesis: By reducing reaction times and minimizing side-product formation, microwave irradiation often leads to significantly higher isolated yields compared to conventional heating. nih.govmdpi.com

Catalyst Selection: The choice of an appropriate catalyst, such as the PN5P-Ir-pincer complexes in pyrimidine synthesis or L-proline in the synthesis of fused pyrimidines, can dramatically improve reaction efficiency and yield. nih.govacs.org

Solvent and Reaction Conditions: The use of environmentally benign solvents like water or solvent-free conditions can not only make a synthesis "greener" but also improve selectivity and simplify purification, thereby increasing the final yield. nih.govacs.org

Through the careful selection of synthetic methodology and optimization of reaction parameters, chemists can effectively control the outcome of the synthesis to produce this compound and its analogs with high purity, yield, and desired stereochemistry.

Reactivity and Chemical Transformations of 2 Amino 4 Hydroxycyclopenta D Pyrimidine Analogues

Electrophilic Substitution Reactions on Pyrimidine (B1678525) Rings

The pyrimidine ring is generally considered an electron-deficient heterocycle, which makes it resistant to electrophilic attack. However, the presence of activating groups, such as the amino (-NH₂) and hydroxyl (-OH) groups at the C2 and C4 positions, respectively, increases the electron density of the ring, facilitating electrophilic substitution. These reactions typically occur at the C5 position, which is activated by both ortho- and para-directing substituents.

An investigation into the electrophilic nitrosation of 4,6-disubstituted pyrimidine derivatives highlighted a complex relationship between the nature of the substituents and the reactivity of the ring. researchgate.net While activating groups are necessary, their steric bulk can impede the reaction. For instance, the presence of bulky aryl or multiple alkyl groups on an amino substituent can hinder the progress of electrophilic attack, despite the electronic activation provided. researchgate.net In some cases, instead of substitution at the C5 position, N-nitrosation of a secondary amino group at the C4 position can occur. researchgate.net

Common electrophilic substitution reactions for activated pyrimidine systems include nitration, halogenation, and formylation. The precise conditions for these reactions must be carefully controlled to achieve selective substitution at the C5 position and avoid side reactions.

Nucleophilic Reactivity of Amino and Hydroxyl Groups

The exocyclic amino and hydroxyl groups on the cyclopenta[d]pyrimidine scaffold are primary sites for nucleophilic reactions, allowing for extensive derivatization.

The hydroxyl group at the C4 position exists in tautomeric equilibrium with its keto form (a pyrimidinone). This group can undergo O-acylation and O-sulphonylation. The success of these reactions is influenced by the steric hindrance of both the substituent at the C2-position and the acylating or sulphonylating agent. rsc.org For example, 2-dialkylamino-4-hydroxypyrimidines readily undergo O-acylation under various conditions, while 2-amino-4-hydroxypyrimidines require sterically demanding reagents like pivaloyl chloride or aroyl halides for successful O-acylation. rsc.org Similarly, these compounds react with phosphorochloridates to yield O-phosphoryl derivatives. rsc.org

The amino group at the C2 position is also a potent nucleophile. It can react with various electrophiles. For instance, the reaction of 2-aminopyrimidine (B69317) with tropylium (B1234903) salts results in N-substitution on the amino group. researchgate.net In the context of 2-amino-4,6-dichloropyrimidine, the amino group directs the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This compound serves as a versatile precursor where the chloro groups can be displaced by various nucleophiles, such as amines, to generate diverse derivatives. mdpi.comnih.gov The amino group can also participate in condensation reactions; for example, 5,6-diaminouracil (B14702) derivatives condense with α-bromoacetophenones at the C5-amino group. mdpi.com

The table below summarizes typical nucleophilic reactions involving these functional groups on analogous pyrimidine cores.

Reagent TypeFunctional GroupReaction TypeProduct TypeReference
Acyl Halides (e.g., Pivaloyl Chloride)HydroxylO-AcylationO-Acyl Pyrimidine rsc.org
Sulphonyl HalidesHydroxylO-SulphonylationO-Sulphonyl Pyrimidine rsc.org
PhosphorochloridatesHydroxylO-PhosphorylationO-Phosphoryl Pyrimidine rsc.org
Amines (in SNAr)Chloro-substituentNucleophilic SubstitutionAminated Pyrimidine mdpi.commdpi.com
Alkoxides (in SNAr)Chloro-substituentNucleophilic SubstitutionAlkoxy Pyrimidine mdpi.com
α-BromoacetophenonesAminoCondensationImine derivative mdpi.com

Ring Modification and Expansion Reactions

Modification of the core heterocyclic structure of cyclopenta[d]pyrimidines can lead to novel scaffolds with different properties. These transformations can involve ring-opening, ring-closure, and ring expansion reactions.

Ring-opening of the pyrimidine ring can be achieved under specific conditions. For example, N-methyl pyrimidinium salts, when treated with liquid ammonia, can undergo demethylation. clockss.org The proposed mechanism involves the initial formation of a covalent adduct, followed by ring opening to a diazatriene intermediate, which then re-cyclizes and eliminates methylamine (B109427) to regenerate the pyrimidine. clockss.org Hydrolytic ring opening of dihydrouridine, a reduced pyrimidine, occurs at high temperatures and basic pH through the nucleophilic attack of a hydroxide (B78521) ion at C4. umich.edu

Ring expansion strategies have been developed to create pyrimidine-fused medium-sized rings. One approach involves the N-quaternization of a precursor, followed by a selective cleavage of an N–N bond to expand the ring. mdpi.com Another strategy utilizes the cleavage of a C–N bond driven by an internal nucleophile. For instance, a pyrimidine designed with an allyloxy group can undergo ring expansion after deprotection of a silyl (B83357) group, allowing an intramolecular nucleophilic attack by the resulting alkoxide. mdpi.com

Furthermore, the cyclopentane (B165970) portion of the scaffold can be synthesized through cyclocondensation reactions. For example, 2-aminocyclopenta[d]pyrimidines can be formed via a one-pot, three-component reaction of cyclopentanone (B42830), an aromatic aldehyde, and guanidine (B92328) hydrochloride. rhhz.net

Strategies for Further Functionalization and Diversification

The cyclopenta[d]pyrimidine scaffold is a "privileged structure" that allows for extensive functionalization to create libraries of structurally distinct compounds. researchgate.net The ease of modification at multiple positions is key to its utility.

One primary strategy involves leveraging halogenated intermediates. Starting with a precursor like 2-amino-4,6-dichloropyrimidine, sequential and regioselective SNAr reactions can introduce different nucleophiles at the C4 and C6 positions. mdpi.commdpi.com This allows for the controlled installation of various amino or alkoxy groups.

Cross-coupling reactions are another powerful tool for diversification. Palladium-catalyzed reactions, such as Sonogashira couplings, can be used to form new carbon-carbon bonds, for example, by coupling a terminal alkyne with a halogenated pyrimidine core. nih.gov This introduces functionalities that can be further modified.

Structure Activity Relationship Sar Studies of 2 Amino 4 Hydroxycyclopenta D Pyrimidine Derivatives

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

The core pharmacophore of pyrimidine-based inhibitors typically mimics the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding site of protein kinases. nih.govrsc.org For the 2-aminopyrimidine (B69317) scaffold, the essential pharmacophoric features often include:

A Hydrogen Bond Donor/Acceptor System: The pyrimidine (B1678525) ring itself provides nitrogen atoms that act as hydrogen bond acceptors. The exocyclic 2-amino group is a critical hydrogen bond donor. This arrangement allows the scaffold to form key hydrogen bonds with amino acid residues in the hinge region of the kinase, a crucial interaction for potent inhibition. nih.gov

A Lipophilic Pocket Occupation: Substituents on the pyrimidine core are designed to occupy various hydrophobic pockets within the ATP-binding site, enhancing binding affinity and contributing to selectivity.

A Solvent-Exposed Region: Certain positions on the scaffold can be modified with larger, more polar groups that extend out into the solvent-exposed region of the active site. These modifications are often used to improve solubility and other pharmacokinetic properties.

Derivatives of the fused pyrimidine class, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are known to be potent inhibitors of a wide range of protein kinases, including tyrosine kinases (TKs), serine/threonine kinases, and histidine kinases, which are pivotal in cancer cell proliferation and metastasis. nih.govresearchgate.net

Impact of Substituent Position and Chemical Nature on Biological Efficacy

Systematic modification of substituents at various positions of the 2-aminocyclopenta[d]pyrimidine core has provided deep insights into the SAR of this compound class.

The length and nature of alkyl and alkoxy chains attached to the pyrimidine scaffold can significantly influence biological activity. While specific data for the 2-amino-4-hydroxycyclopenta[d]pyrimidine core is limited in the provided search results, general principles from related pyrimidine derivatives can be inferred. For instance, in a study of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, the length of an alkoxy chain was found to be important for activity. A butoxy side chain formed hydrophobic interactions with key residues like Val446 and Tyr472, whereas a methoxy (B1213986) substituent was unable to establish these favorable interactions, leading to inactivity. mdpi.com This highlights that optimal chain length is necessary to effectively engage with hydrophobic pockets in the target enzyme's active site.

The introduction of aromatic and heterocyclic moieties is a common strategy to enhance the potency and selectivity of pyrimidine-based inhibitors. These groups can form additional interactions, such as pi-stacking and hydrophobic interactions, with the target protein.

In a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles developed as A1 adenosine (B11128) receptor (A1AR) antagonists, the nature of the aromatic residues at positions 4 and 6 was shown to influence the selectivity profile. nih.gov For thieno[3,2-d]pyrimidine (B1254671) derivatives, the addition of an indazolyl group at the 2-position led to compounds with potent cytotoxic activities against various cancer cell lines. nih.gov These examples underscore the importance of aryl and heteroaryl substituents in defining the biological activity and target specificity of the pyrimidine core.

The exocyclic amino group at the C2 position is a cornerstone of the pharmacophore for many pyrimidine inhibitors, primarily acting as a hydrogen bond donor to the kinase hinge region. nih.gov Modifications to this group can have profound effects on activity.

N-Alkylation: Introducing a methyl group to the exocyclic amino group in a series of 2-aminopyrimidine derivatives was found to be a prominent factor in achieving high selectivity for the A1AR. nih.gov

Cyclization/Condensation: The exocyclic amino group also serves as a synthetic handle for creating more complex, fused heterocyclic systems. For example, it can be reacted with reagents like ethyl acetoacetate (B1235776) to form fused pyrimido[1,2-a]pyrimidine structures, leading to novel chemical entities with potentially different biological profiles. rhhz.net

The data suggests that while the unsubstituted amino group is often crucial, judicious modification can modulate selectivity and potency.

Piperazine (B1678402) and its derivatives are frequently incorporated into kinase inhibitors to improve solubility and provide a vector for additional interactions.

In the context of 2-aminopyrimidine derivatives targeting β-glucuronidase, a compound featuring an unsubstituted piperazinyl substituent at the C4 position was identified as the most potent inhibitor in the series, with an IC50 value of 2.8 µM. mdpi.com Docking studies revealed that a nitrogen atom of the piperazine ring formed crucial hydrogen bonds with key active site residues Glu413 and Tyr468. In contrast, a derivative with a 4-phenylpiperazinyl group was inactive, suggesting that the terminal N-H of the piperazine was vital for this interaction and that the bulky phenyl group created an unfavorable steric clash. mdpi.com This demonstrates the critical role that piperazinyl moieties can play in anchoring a molecule to its target and the sensitivity of this interaction to substitution.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of novel compounds and guide further drug design.

For pyrimidine derivatives, QSAR studies have been successfully applied. In one study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, both multiple linear regression (MLR) and artificial neural network (ANN) models were developed. nih.gov The ANN model showed superior predictive power, with an R² value of 0.998, compared to the MLR model's R² of 0.889. nih.gov

Another study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as cytotoxic agents established both CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov The CoMSIA model yielded a high predictive capability (q² = 0.706, r² = 0.947), providing a 3D map of the structural features that favor or disfavor activity. nih.gov These models are valuable tools for rationalizing the observed SAR and designing new derivatives with enhanced potency.

Mechanistic Investigations of Biological Activities of 2 Amino 4 Hydroxycyclopenta D Pyrimidine Analogues

Enzyme Inhibition Mechanisms

Analogues of 2-amino-4-hydroxycyclopenta[d]pyrimidine have been identified as potent inhibitors of several key enzymes implicated in a range of pathological conditions. The core pyrimidine (B1678525) scaffold serves as a versatile template for designing inhibitors that can target distinct enzymatic active sites.

Certain 2-aminopyrimidine (B69317) derivatives have demonstrated significant inhibitory activity against β-glucuronidase, an enzyme linked to the development of certain cancers and the adverse effects of some drugs. The inhibitory mechanism of these compounds is attributed to their ability to interact with key amino acid residues within the active site of the enzyme. Computational docking studies have suggested that the pyrimidine core, along with its substituents, can form hydrogen bonds and hydrophobic interactions, thereby blocking substrate access to the catalytic site.

One study on a series of 2-aminopyrimidine derivatives identified a compound with an IC50 value of 2.8 ± 0.10 µM, which is significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). This highlights the potential of the 2-aminopyrimidine scaffold in developing powerful β-glucuronidase inhibitors.

Table 1: In Vitro β-Glucuronidase Inhibitory Activity of Selected 2-Aminopyrimidine Analogues

Compound IC50 (µM)
Analogue 1 2.8 ± 0.10
Analogue 2 72.0 ± 6.20
Analogue 3 126.43 ± 6.16

The 2-aminopyrimidine core is a well-established scaffold in the design of tyrosine kinase inhibitors. Analogues have shown potent inhibitory activity against kinases such as ABL1 and PIM-1, which are crucial targets in cancer therapy.

With respect to ABL1 kinase, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their anticancer activity. One of the most potent compounds demonstrated an IC50 value of 3.35 ± 0.58 μM against ABL1 tyrosine kinase. Molecular docking studies indicated that these compounds bind to the active site of the enzyme, forming stable hydrogen bonds and π-π interactions with key residues.

PIM-1 kinase, another important target in oncology, has also been effectively inhibited by pyrimidine-based compounds. While specific data for this compound analogues is limited, related pyridothieno[3,2-d]pyrimidin-4-one derivatives have shown highly potent PIM-1 inhibition, with IC50 values in the range of 0.06–1.76 µM. ekb.eg These inhibitors are typically ATP-competitive, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream targets. This interference with PIM-1 signaling can lead to the inhibition of cell proliferation and the induction of apoptosis. nih.gov

Table 2: Tyrosine Kinase Inhibitory Activity of Selected Pyrimidine Analogues

Compound Class Target Kinase IC50 (µM)
2-Amino-4,6-diarylpyrimidine ABL1 3.35 ± 0.58

The proposed mechanism of inhibition involves the coordination of a catalytically important zinc ion in the active site of IspF. The 2-amino-4-hydroxypyrimidine moiety can act as a zinc-binding group, effectively blocking the enzyme's catalytic function and thereby inhibiting bacterial growth.

DNA topoisomerases are critical enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Some pyrimidine derivatives have been investigated as topoisomerase inhibitors. While specific studies on this compound analogues as dual topoisomerase-I/II inhibitors are scarce, related fused pyrimidine derivatives have demonstrated potent topoisomerase II inhibitory activity. nih.gov

The mechanism of these inhibitors often involves intercalation into the DNA, which stabilizes the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis in cancer cells. nih.gov Developing a single compound that can inhibit both topoisomerase I and II is a promising strategy to enhance anticancer activity and overcome drug resistance. nih.gov

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities. Their mechanisms of action are diverse and can involve the inhibition of essential cellular processes in microorganisms.

Antibacterial: The antibacterial action of certain pyrimidine derivatives is attributed to the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division. This disruption of cell division processes leads to bactericidal effects. Thiophenyl-pyrimidine derivatives, for example, have shown higher antibacterial potency against multidrug-resistant strains like MRSA and VREs when compared to conventional antibiotics such as vancomycin and methicillin. rsc.org

Antifungal: The antifungal mechanism of some pyrimidine derivatives involves the inhibition of key enzymes in fungal metabolic pathways. For instance, some analogues have been found to inhibit homoserine dehydrogenase, an enzyme crucial for the biosynthesis of essential amino acids in fungi. nih.gov This targeted inhibition disrupts protein synthesis and leads to the cessation of fungal growth. Additionally, pyrimidine derivatives have shown efficacy against a range of phytopathogenic fungi. nih.gov

Antiviral: Certain fused pyrimidine derivatives, specifically pyrimido[4,5-d]pyrimidines, have exhibited notable antiviral activity, particularly against human coronavirus 229E (HCoV-229E). mdpi.com While the precise mechanism is still under investigation, it is believed that these compounds may interfere with viral replication or entry into host cells. The structural features of the pyrimidine core and its substituents play a crucial role in their antiviral potency.

Interactions with Biological Macromolecules and Biomolecular Targets (e.g., DNA, Bovine Serum Albumin)

The biological effects of this compound analogues are also mediated by their interactions with important macromolecules like DNA and proteins such as serum albumin.

DNA Interaction: Pyrimidine derivatives have been shown to interact with DNA, a mechanism that is central to their anticancer activity. nih.gov The planar structure of the pyrimidine ring allows these molecules to intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. The amino group on the pyrimidine ring can further stabilize this interaction through the formation of hydrogen bonds with the DNA backbone.

Bovine Serum Albumin (BSA) Interaction: The interaction of drug molecules with serum albumins, such as bovine serum albumin (BSA), is crucial for their transport and distribution in the body. Studies on a biologically active 2-amino-6-hydroxy-4-(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrile have shown that it binds to BSA primarily through hydrophobic interactions. The binding process was found to be spontaneous and endothermic. Such studies provide valuable insights into the pharmacokinetics of these compounds and can guide the design of derivatives with improved drug delivery properties.

Table 3: Thermodynamic Parameters for the Interaction of a 2-Aminopyrimidine Analogue with Bovine Serum Albumin

Parameter Value
Enthalpy Change (ΔH) 15.15 kJ/mol
Free Energy Change (ΔG) -36.11 kJ/mol

Modulation of Cellular and Immunological Pathways (e.g., Nitric Oxide Production, Apoptosis Induction)

Analogues of this compound have been shown to influence critical cellular and immunological processes, including the production of nitric oxide and the induction of apoptosis. These activities are crucial in the context of inflammation and cancer.

The inhibition of nitric oxide (NO) production is a key target in the development of anti-inflammatory agents. Certain aminopyrimidine derivatives have demonstrated potent inhibitory effects on nitric oxide synthase (NOS), the enzyme responsible for NO synthesis.

Research on 2-amino-4-methylpyridine, a structural analogue, has provided insights into the potential mechanism of action. In vitro studies have shown that this compound can inhibit the activity of inducible NO synthase (NOS II) with high potency. Enzyme kinetic studies revealed that the inhibition is competitive with respect to the substrate, arginine nih.gov. This suggests that these analogues may bind to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.

Further investigations with 2-amino-4-methylpyridine in cellular models demonstrated a dose-dependent inhibition of nitrite production, a stable metabolite of NO nih.gov. The potency of the compound was found to be influenced by the extracellular concentration of arginine, further supporting a competitive inhibition mechanism. Notably, at effective concentrations, the compound did not inhibit the cellular uptake of arginine, indicating that its primary action is on the catalytic activity of NOS II rather than on substrate transport nih.gov.

Table 1: Inhibitory Activity of 2-Amino-4-methylpyridine on Nitric Oxide Synthase (NOS) Isozymes

Isozyme IC50 (nM)
Mouse NOS II 6
Human recombinant NOS II 40
Human recombinant NOS I 100
Human recombinant NOS III 100

Data sourced from in vitro enzyme activity assays. nih.gov

The ability to induce apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Fused pyrimidine derivatives, such as those with a pyrido[2,3-d]pyrimidine core, have been investigated for their pro-apoptotic effects in cancer cell lines.

Mechanistic studies on certain pyrido[2,3-d]pyrimidine derivatives have shown that they can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways nih.gov. In prostate (PC-3) and breast (MCF-7) cancer cell lines, active compounds were found to upregulate the expression of pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2 nih.govresearchgate.net. Furthermore, activation of caspase-3, a key executioner caspase, was observed, confirming the induction of the apoptotic cascade nih.gov.

Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have been identified as inducers of apoptosis. In HepG2 liver cancer cells, treatment with a potent derivative led to a significant increase in the levels of caspase-3 and Bax, while decreasing Bcl-2 activity mdpi.com. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells, particularly in the early stages of apoptosis mdpi.com.

Table 2: Effect of a Pyrrolo[2,3-d]pyrimidine Derivative on Apoptotic Protein Levels in HepG2 Cells

Protein Fold Change vs. Control
Caspase-3 6.9
Bax 2.6
Bcl-2 Downregulated

Data represents the relative change in protein levels after treatment. mdpi.com

Receptor Ligand Interactions (e.g., Histamine H4 Receptor Antagonism)

The 2-aminopyrimidine motif is a key structural feature in a number of compounds that interact with specific cellular receptors. One such target is the histamine H4 receptor (H4R), which is primarily expressed on cells of the immune system and is involved in inflammatory and allergic responses.

Several series of rigidified 2-aminopyrimidines have been developed as potent and selective antagonists of the H4 receptor nih.gov. These compounds exhibit high affinity for the H4R in both functional and binding assays. The rigidification of the 2-aminopyrimidine scaffold is a strategy that has been successfully employed to enhance binding to the H4R.

Studies on diaminopyrimidines have further explored the structure-activity relationships for H4R antagonism. While some diaminopyrimidines show high affinity for the H4R, they may have only moderate affinity for the histamine H1 receptor (H1R) nih.gov. By modifying the substitution pattern and decreasing the rigidity of the core structure, researchers have been able to develop dual H1/H4 receptor ligands nih.gov. Molecular docking and dynamic studies have been used to predict the binding modes of these compounds within the H1 and H4 receptors, providing a molecular-level understanding of their activity nih.gov.

Computational and Theoretical Studies on 2 Amino 4 Hydroxycyclopenta D Pyrimidine Systems

Molecular Docking Analyses for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This analysis is crucial for understanding the structural basis of molecular recognition and for designing new drug candidates. For pyrimidine-based compounds, docking studies have been instrumental in identifying key interactions that govern their binding affinity and selectivity.

In studies involving 2-amino-pyrimidine derivatives, molecular docking has been used to investigate their binding efficiency against various therapeutic targets. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were docked against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) to evaluate their potential as antiviral agents. nih.gov The results revealed that these derivatives could fit into the active site of the protease, with binding energy scores indicating favorable interactions. nih.gov Similarly, docking analyses of other pyrimidine (B1678525) analogues against human cyclin-dependent kinase-2 (CDK2) (PDB ID: 1HCK) have helped to elucidate their potential as anticancer agents, identifying key hydrogen bonds and hydrophobic interactions with active site residues. nih.gov

These analyses typically reveal that the amino group and the pyrimidine nitrogen atoms frequently act as hydrogen bond donors and acceptors, respectively, forming critical connections with amino acid residues like Cysteine, Threonine, and Aspartic acid in the receptor's active site. nih.gov The specific interactions and binding energies for representative pyrimidine derivatives are often compiled to compare their potential efficacy.

Table 1: Representative Molecular Docking Results for Pyrimidine Derivatives Against Various Receptors

Compound TypeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
2-Amino-4-chloro-pyrimidine derivativeSARS-CoV-2 Mpro (6LU7)-8.12Not specified nih.gov
4,6-diaryl pyrimidin-2-amine derivativeCyclin-dependent kinase 2 (1HCK)-7.9Not specified nih.gov
1,3-diazetidin-2-one derivativeEpidermal Growth Factor Receptor (EGFR)-9.19 (Docking Score)THR830, ASP831 nih.gov
Aminopyrimidine-2,4-dione derivativePolo-like kinase 1 (PLK1) (3FC2)-7.89Asn140, Tyr97, Pro82 mdpi.com

Note: The data presented are for structurally related pyrimidine compounds, not 2-Amino-4-hydroxycyclopenta[d]pyrimidine itself, but illustrate the application of molecular docking in this chemical class.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the physiological environment, allowing researchers to assess the stability of the predicted binding pose and observe the conformational changes in both the ligand and the receptor.

For pyrimidine derivatives, MD simulations can confirm the stability of the interactions identified through docking. nih.gov By simulating the movement of every atom in the system over a period of nanoseconds, these studies can evaluate parameters such as the root-mean-square deviation (RMSD) of the complex, which indicates its stability. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein become more or less flexible upon ligand binding, providing insights into the allosteric effects of the interaction. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations are fundamental for understanding a compound's geometry, stability, and chemical reactivity.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. mdpi.com For pyrimidine derivatives, methods like DFT with the B3LYP functional (e.g., B3LYP/6-311++G**) are commonly used to determine the optimal three-dimensional conformation. mdpi.commdpi.com

This analysis is critical because the biological activity of a molecule is highly dependent on its shape. Conformation analysis can reveal the most likely spatial arrangement of the cyclopenta[d]pyrimidine core and its substituents, which dictates how it can interact with a biological target. mdpi.com Studies on related heterocyclic systems have shown that even subtle changes in bond angles and dihedral angles can significantly impact molecular packing in the solid state and binding affinity to a receptor. mdpi.com

From the optimized molecular geometry, various theoretical reactivity descriptors can be calculated to profile a compound's chemical behavior. These descriptors help predict how the molecule will interact with other reagents, including biological macromolecules. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

DFT calculations on 2-amino-1,4-dihydropyrimidines have been used to analyze reaction mechanisms and energetics, providing a basis for understanding their synthesis and potential interactions. researchgate.net

Free Energy Perturbation (FEP) Methodologies for SAR Rationalization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies between a series of similar ligands and a common receptor. FEP simulations provide quantitative predictions of binding affinity, making them a powerful tool for rationalizing structure-activity relationships (SAR) and guiding lead optimization in drug discovery.

In the context of pyrimidine-based compounds, FEP simulations have been successfully used to interpret SAR trends for large libraries of ligands. nih.govnih.gov For a series of 108 2-amino-4,6-disubstituted-pyrimidine derivatives designed as A1 adenosine (B11128) receptor antagonists, FEP simulations provided accurate predictions of relative ligand binding potency. nih.govnih.gov These calculations helped to explain the influence of different substituents at various positions on the pyrimidine core, rationalizing why small changes, such as the addition of a methyl group, could lead to significant changes in selectivity and affinity. nih.govnih.gov

In Silico ADME and Pharmacokinetic Predictions for Compound Developability

Before a compound can be considered a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict these pharmacokinetic properties, helping to identify potential liabilities early in the development process.

For various pyrimidine derivatives, computational tools like SwissADME and pkCSM are frequently used to predict key parameters. nih.govmdpi.com These predictions are often guided by established principles such as Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com

Table 2: Common In Silico ADME/Pharmacokinetic Predictions for Pyrimidine Analogues

ParameterPredictionImportanceReference
Gastrointestinal (GI) AbsorptionHigh/LowPredicts oral bioavailability. nih.gov
Blood-Brain Barrier (BBB) PermeabilityYes/NoIndicates potential for CNS activity or side effects. nih.gov
Cytochrome P450 (CYP) InhibitionInhibitor/Non-inhibitor of isoforms (e.g., CYP2D6, CYP3A4)Predicts potential for drug-drug interactions. mdpi.com
Lipinski's Rule of FiveViolations (0, 1, etc.)General indicator of drug-likeness and oral bioavailability. mdpi.com
AMES ToxicityToxic/Non-toxicPredicts mutagenic potential. nih.gov

Note: These parameters are commonly predicted for analogous compounds to assess their potential as drug candidates.

Applications and Future Directions in Chemical Biology and Drug Discovery

Development of Novel Therapeutic Lead Compounds Based on 2-Aminopyrimidine (B69317) Scaffolds

The 2-aminopyrimidine moiety is a key component in numerous approved drugs and clinical candidates. Its structural versatility and ability to form crucial hydrogen bonds with biological targets make it an attractive scaffold for drug design. ijpsjournal.comnih.gov Researchers have successfully modified this core to develop potent and selective agents for various therapeutic areas.

Potential Anticancer Agents

The 2-aminopyrimidine scaffold is integral to many anticancer drugs, primarily due to its role as a bioisostere of the purine (B94841) ring in ATP, allowing it to effectively compete for the ATP-binding site of protein kinases. uniroma1.itrsc.org Deregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug discovery. uniroma1.itnih.gov Fused pyrimidine (B1678525) systems, such as pyrido[3,4-d]pyrimidines, have shown considerable pharmacological importance and selective inhibitory effects against cancer cell lines. nih.gov

Numerous 2-aminopyrimidine derivatives have been investigated as inhibitors of various kinases implicated in cancer, including:

Aurora Kinases (AURK) and Polo-like Kinases (PLK): These kinases are crucial for cell cycle regulation, and their inhibition is a promising anticancer strategy. nih.gov

Epidermal Growth Factor Receptor (EGFR): Mutations and overexpression of EGFR are common in several cancers. Next-generation 2-(phenylamino)pyrimidine derivatives have been designed to overcome resistance to existing EGFR inhibitors. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is a key target in cancer therapy, and pyrrolo[2,3-d]pyrimidine analogs have been developed as potent inhibitors. nih.gov

One study on pyrido[3,4-d]pyrimidine (B3350098) derivatives identified a compound that showed significant antitumor activity against human gastric cancer cells (MGC803) with an IC50 value of 0.59 μM. nih.govresearchgate.net Mechanistic studies revealed that this compound could induce apoptosis and inhibit cell migration. nih.gov Another study synthesized a series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs, which demonstrated highly selective inhibitory effects against renal cancer (UO-31) and breast cancer (MDA-MB-468, MCF-7) cell lines. nih.gov

Compound ClassTarget Kinase/Cell LineKey FindingsReference
Pyrido[3,4-d]pyrimidine derivativesMGC803 (Gastric Cancer)Compound 30 showed an IC50 of 0.59 μM and induced apoptosis. nih.govresearchgate.net
4-Substituted-2-amino-pyrido[3,4-d]pyrimidinesUO-31 (Renal), MDA-MB-468 & MCF-7 (Breast)Exhibited highly selective growth inhibition. nih.gov
2-(Phenylamino)pyrimidine derivativesEGFR Triple Mutant Cell LinesCompound 95 showed an IC50 of 0.2 ± 0.01 μM against resistant cell lines. nih.gov
Pyrrolo[2,3-d]pyrimidine analogsCSF1RCompound 12b emerged as a potent inhibitor with low-nanomolar activity. nih.gov

Novel Antimicrobial and Anti-infective Agents

The rise of antimicrobial resistance has created an urgent need for new anti-infective agents. ijpsjournal.com 2-aminopyrimidine derivatives have shown significant potential in combating a broad spectrum of microbial pathogens. ijpsjournal.comhakon-art.com Their structural adaptability allows for modifications to enhance efficacy, reduce toxicity, and overcome resistance mechanisms. ijpsjournal.com

A key area of research is the development of compounds that can inhibit or disrupt bacterial biofilms. nih.gov Biofilms are communities of bacteria encased in a self-produced matrix, which makes them up to 1000 times more resistant to conventional antibiotics. nih.govresearchgate.net Several studies have identified 2-aminopyrimidine derivatives as potent modulators of biofilm formation, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org

For instance, a library of 5-substituted 2-aminopyrimidine amides was screened for biofilm inhibition. nih.gov

CompoundBacterial StrainActivityReference
Compound 10 (2-aminopyrimidine amide)MRSA80.1% biofilm inhibition at 200 µM. nih.gov
Compound 15 (2-aminopyrimidine amide)MRSA85.5% biofilm inhibition at 200 µM. nih.gov
Compound 10 (2-aminopyrimidine amide)MSSA83.9% biofilm inhibition at 200 µM. nih.gov
Compound 37 (2-aminopyrimidine-aryl)MSSAIC50 of 114 µM for biofilm inhibition. nih.gov
Aryl 2-AP analogsKlebsiella pneumoniae (colistin-resistant)Lowered the Minimum Inhibitory Concentration (MIC) of colistin (B93849) by 32-fold. nih.gov

These findings demonstrate that the 2-aminopyrimidine scaffold is a promising starting point for developing novel adjuvants that can be paired with conventional antibiotics to treat persistent biofilm-based infections. nih.gov

Anti-inflammatory and Immunomodulatory Drug Candidates

Pyrimidine derivatives are known to possess anti-inflammatory properties. nih.govresearchgate.net The 2-aminopyrimidine scaffold has been explored for the development of inhibitors of I-kappa-B kinase (IKK), a key enzyme in the inflammatory pathway that leads to the production of tumor necrosis factor (TNF). google.com By inhibiting IKK, these compounds can function as anti-inflammatory or immunosuppressive agents. google.com The diverse biological activities of pyrimidine-containing compounds include their use as analgesics and nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Enzyme-Specific Modulators for Metabolic Disorders

The 2-aminopyrimidine core has been successfully used to develop inhibitors for enzymes involved in metabolic pathways. A notable example is the inhibition of β-Glucuronidase. nih.govmdpi.com Elevated activity of this enzyme is linked to pathological conditions such as colon cancer and renal diseases. nih.govresearchgate.net

In one study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. nih.gov One compound, in particular, showed exceptional potency.

CompoundTarget EnzymeInhibitory Concentration (IC50)ComparisonReference
Compound 24 β-Glucuronidase2.8 ± 0.10 µMSignificantly more potent than the standard, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.govresearchgate.net

This research identifies 2-aminopyrimidines as a new and promising class of β-glucuronidase inhibitors that warrant further investigation for developing pharmaceutical products. nih.govmdpi.com

Utilization of Pyrimidine Derivatives as Versatile Synthetic Intermediates for Complex Heterocycles

The pyrimidine ring is not only a pharmacologically active core but also a versatile building block in organic synthesis. ijpsjournal.com It serves as a key intermediate for the creation of more complex fused heterocyclic systems, which are of great interest in medicinal chemistry. researchgate.netekb.eg

The synthesis of the pyrimidine ring itself, known as de novo pyrimidine synthesis, starts from simple molecules like bicarbonate, aspartate, and glutamine. libretexts.orgdavuniversity.orgmicrobenotes.com Once formed, the pyrimidine scaffold can be readily altered by adding various functional groups at its 2, 4, 5, and 6 positions, allowing for extensive structural diversification. researchgate.netmdpi.com

Synthetic strategies often involve:

Condensation Reactions: A common method involves the condensation of a three-carbon compound (like a β-dicarbonyl compound) with a molecule containing an amide structure (like guanidine) to form the pyrimidine ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines are excellent substrates for SNAr reactions, allowing for the introduction of various amine or aniline (B41778) groups to build complexity. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are used to form carbon-carbon and carbon-nitrogen bonds, respectively, enabling the attachment of diverse aryl and heteroaryl groups to the pyrimidine core. nih.govnih.gov

These synthetic methodologies demonstrate the immense utility of pyrimidine intermediates in generating large libraries of compounds for drug discovery programs. researchgate.nettandfonline.com

Innovative Design Strategies for Next-Generation Pyrimidine-Based Compounds

The development of next-generation pyrimidine-based drugs relies on innovative design strategies to enhance potency, selectivity, and pharmacokinetic properties while overcoming challenges like drug resistance. nih.govmdpi.com Key modern approaches include:

Scaffold Hopping: This strategy involves replacing a central core structure (scaffold) with a chemically different one while maintaining the original biological activity. nih.govmdpi.com For example, researchers have successfully replaced a 2-aminoimidazole scaffold with a 2-aminopyrimidine scaffold to generate new anti-biofilm agents. nih.govresearchgate.net This approach can lead to novel intellectual property and improved drug-like properties. acs.org

Molecular Hybridization: This technique involves combining two or more pharmacophoric moieties from different bioactive molecules into a single hybrid compound. mdpi.com The goal is to create a new molecule with enhanced affinity, better efficacy, or a dual-target mechanism of action. This strategy has been used to design novel pyrimidine-quinolone hybrids as lactate (B86563) dehydrogenase A (hLDHA) inhibitors and pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors. mdpi.comnih.gov

Structure-Based Drug Design: Utilizing computational tools and X-ray crystallography, medicinal chemists can design molecules that fit precisely into the binding site of a biological target. This rational design approach was used to develop novel aminopyrimidine-2,4-diones as dual inhibitors of BRD4 and PLK1, two important anticancer targets.

These advanced design strategies are crucial for navigating the complexities of modern drug discovery and continue to establish the pyrimidine scaffold as an elite and versatile motif for developing new therapeutic agents. nih.gov

Challenges and Emerging Opportunities in Pyrimidine-Based Chemical Research

The study of pyrimidine derivatives, including the specific scaffold 2-Amino-4-hydroxycyclopenta[d]pyrimidine, is a dynamic and promising field within medicinal chemistry and chemical biology. The pyrimidine core is recognized as a "privileged scaffold" due to its presence in essential biomolecules like DNA and RNA and its ability to serve as a versatile template for developing therapeutic agents. jrasb.comekb.eg However, realizing the full potential of compounds based on this structure involves navigating several significant challenges while capitalizing on emerging opportunities.

Challenges in Pyrimidine-Based Research

Research and development involving pyrimidine scaffolds face hurdles that span from fundamental synthesis to clinical application. These challenges must be addressed to successfully develop new therapeutic agents based on the this compound framework.

Synthetic Complexity and Regioselectivity: A primary challenge lies in the efficient and controlled synthesis of complex, multi-substituted pyrimidine derivatives. Traditional methods often require harsh conditions and can result in low yields or mixtures of isomers. nih.govbenthamdirect.com Achieving high regioselectivity—the ability to add substituents to specific positions on the pyrimidine ring—is crucial for establishing clear structure-activity relationships (SAR) but remains a significant synthetic obstacle. uaeu.ac.aenih.govresearchgate.net The functionalization of the cyclopenta[d]pyrimidine core, in particular, requires precise control to generate specific target molecules for biological screening.

Aqueous Solubility and Bioavailability: Many promising pyrimidine-based compounds exhibit poor water solubility, which severely limits their bioavailability and therapeutic efficacy when administered orally. nih.govmdpi.comresearchgate.net This low solubility can complicate in vitro assays and hinder the transition from a promising lead compound to a viable clinical candidate. nih.govmdpi.comresearchgate.net Strategies such as prodrug development or advanced formulation techniques are often necessary to overcome this challenge. nih.govnih.gov

Drug Resistance: A major hurdle in the clinical application of pyrimidine-based drugs, particularly in oncology, is the development of drug resistance. ekb.egresearchgate.net Cancer cells can adapt by altering metabolic pathways, modifying the drug target, or increasing drug efflux, rendering the therapeutic agent ineffective over time. mdpi.comnih.gov For any new agent based on the this compound scaffold, anticipating and overcoming potential resistance mechanisms is a critical aspect of its development.

Emerging Opportunities

Despite the challenges, the field of pyrimidine-based research is rich with opportunities, driven by advancements in chemical synthesis, computational methods, and a deeper understanding of disease biology.

Targeted Therapy and Kinase Inhibition: The pyrimidine scaffold is exceptionally well-suited for designing inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. wipo.intrsc.orgacs.org There is a significant opportunity to develop derivatives of this compound as highly selective inhibitors targeting specific kinases, such as those in the AKT or IGF-1R pathways, which could lead to more effective and less toxic cancer therapies. wipo.intnih.gov

Development of Hybrid Molecules: An exciting frontier is the creation of hybrid molecules, where a pyrimidine scaffold is covalently linked to another pharmacophore. mdpi.comnih.gov This approach can yield compounds with dual-targeting capabilities, potentially enhancing therapeutic efficacy and overcoming drug resistance by acting on multiple biological pathways simultaneously. mdpi.com The this compound core serves as an ideal foundation for designing such multi-functional agents.

Green Chemistry and Novel Synthetic Methodologies: There is a growing emphasis on developing environmentally sustainable ("green") synthetic methods. nih.govbenthamdirect.comrasayanjournal.co.inpowertechjournal.com Opportunities abound for applying techniques like microwave-assisted synthesis, ultrasound-assisted reactions, and the use of eco-friendly solvents and catalysts to produce pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.comkuey.net These methods can lead to higher yields, shorter reaction times, and reduced chemical waste, making the synthesis of compounds like this compound more efficient and sustainable. kuey.net

The table below summarizes the key challenges and opportunities in the research of pyrimidine-based compounds.

CategorySpecific PointRelevance to this compound
Challenges Synthetic Regioselectivity Precise and controlled functionalization of the pyrimidine and cyclopentane (B165970) rings is necessary to build specific, active molecules and establish clear SAR. uaeu.ac.aenih.govresearchgate.net
Poor Aqueous Solubility Low solubility can hinder bioavailability and the effectiveness of potential drug candidates derived from this scaffold, requiring formulation or prodrug strategies. nih.govnih.govmdpi.com
Acquired Drug Resistance Potential therapeutic agents must be designed to be effective against or able to circumvent cellular mechanisms that lead to resistance. mdpi.comresearchgate.netnih.gov
Opportunities Selective Kinase Inhibition The scaffold is a promising starting point for designing highly potent and selective inhibitors against specific cancer-related kinases. wipo.intacs.orgnih.gov
Hybrid Drug Design The core structure can be combined with other bioactive moieties to create novel drugs that target multiple pathways, potentially increasing efficacy. mdpi.comnih.gov
Green Synthetic Methods Application of sustainable chemistry principles (e.g., microwave-assisted synthesis) can improve the efficiency and environmental impact of producing this compound and its derivatives. rasayanjournal.co.inpowertechjournal.comkuey.net

Q & A

Q. Why do certain synthetic routes fail to replicate across laboratories?

  • Answer : Subtle differences (e.g., trace moisture in solvents) can derange oxidation steps using DMP . Strict adherence to anhydrous conditions (argon atmosphere) and reagent purity (>98%) is critical. Collaborative validation through round-robin testing ensures robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.